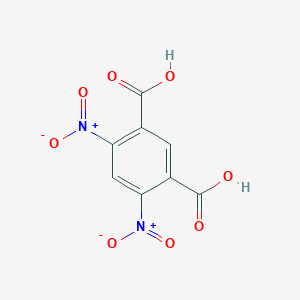![molecular formula C10H13NO5S B157877 (1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one CAS No. 127411-75-0](/img/structure/B157877.png)
(1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one: is a chiral compound that belongs to the class of sulfonyloxaziridines. These compounds are known for their unique structural features and reactivity, making them valuable in various chemical transformations. The compound is derived from camphor, a naturally occurring bicyclic monoterpene, and features a lactone ring fused with a sulfonyloxaziridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one typically involves the following steps:
Oxidation of Camphor: Camphor is first oxidized to camphorquinone using an oxidizing agent such as selenium dioxide.
Formation of Camphorlactone: Camphorquinone is then subjected to a Baeyer-Villiger oxidation to form camphorlactone.
Sulfonyloxaziridine Formation: The camphorlactone is reacted with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonyloxaziridine moiety.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by transition metal catalysts.
Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The sulfonyloxaziridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonyloxaziridine moiety under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: (1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the synthesis of complex natural products and pharmaceuticals.
Biology: In biological research, the compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving sulfonyl groups.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is attributed to the presence of the sulfonyloxaziridine moiety, which can undergo ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
(1R)-(-)-Camphorlactone-sulfonyloxaziridine: The enantiomer of (1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one, with similar reactivity but different stereochemistry.
Camphorsulfonyl oxaziridine: A related compound with a similar structure but lacking the lactone ring.
Methanesulfonyl oxaziridine: A simpler sulfonyloxaziridine without the camphor-derived framework.
Uniqueness: this compound is unique due to its chiral nature and the presence of both a lactone and a sulfonyloxaziridine moiety. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
(1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3λ6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-8(2)6-3-4-9(8)5-17(13,14)11-10(9,16-11)7(12)15-6/h6H,3-5H2,1-2H3/t6-,9-,10-,11?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWARBOFSUICEE-GECZURGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(O4)C(=O)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@]3(O4)C(=O)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
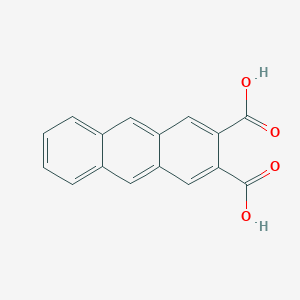
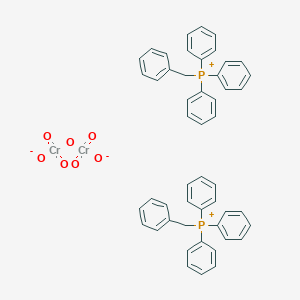
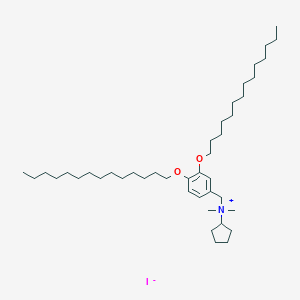
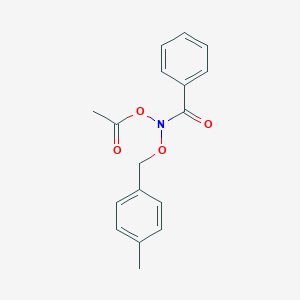
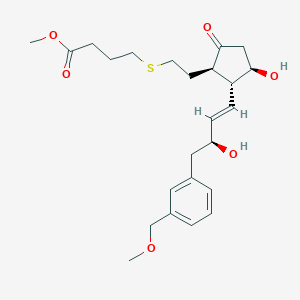
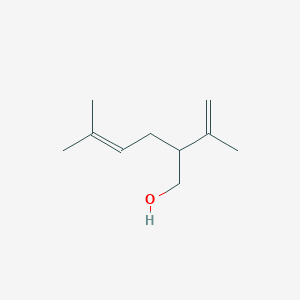
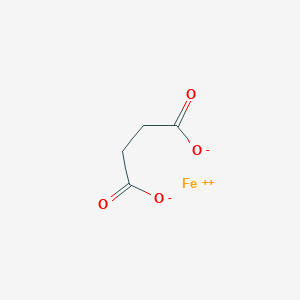
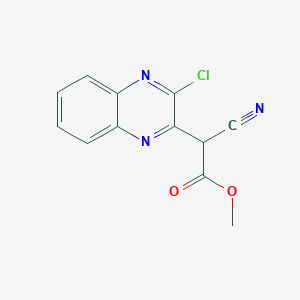
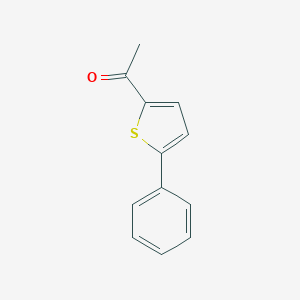
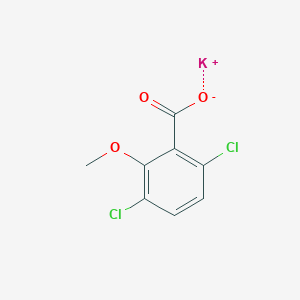
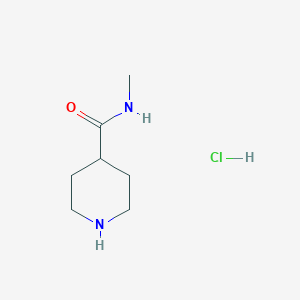
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)

